molecular formula C19H18N2O4S B4184176 3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide

3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide

Cat. No.: B4184176
M. Wt: 370.4 g/mol
InChI Key: AWOVGSJUXSUUSG-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide, also known as SB-216763, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes.

Mechanism of Action

3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3, an enzyme that plays a crucial role in various physiological processes such as glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has been implicated in the pathogenesis of various diseases, including neurodegenerative diseases, cancer, and diabetes. By inhibiting the activity of GSK-3, this compound modulates various signaling pathways that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in vitro and in vivo. In neurology, this compound has been found to enhance neuronal survival and protect against neurotoxicity induced by various insults such as oxidative stress and excitotoxicity. In oncology, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been found to improve insulin sensitivity and glucose metabolism by modulating various signaling pathways that regulate these processes.

Advantages and Limitations for Lab Experiments

3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against GSK-3, which makes it a useful tool for studying the role of GSK-3 in various physiological and pathological processes. Another advantage of this compound is its selectivity for GSK-3 over other kinases, which reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide. One of the future directions is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another future direction is the exploration of the therapeutic potential of this compound in other fields of medicine, such as cardiovascular disease and inflammation. Additionally, the mechanisms underlying the neuroprotective, anti-cancer, and anti-diabetic effects of this compound need to be further elucidated to facilitate the development of more effective treatments for these diseases.

Scientific Research Applications

3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and diabetes. In neurology, this compound has been found to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to inhibit the growth and proliferation of cancer cells and has been proposed as a potential anti-cancer agent. In diabetes, this compound has been found to improve insulin sensitivity and has been proposed as a potential treatment for type 2 diabetes.

Properties

IUPAC Name

3-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-13-4-2-3-5-15(13)25-16(12)17(22)20-18-14(6-11-26-18)19(23)21-7-9-24-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVGSJUXSUUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide

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